3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
3-(3,4-Dichlorophenyl)-6-(2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-6-(2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the dichlorophenyl and furyl groups through nucleophilic substitution or coupling reactions.
Introduction of Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group.
Reduction: Reduction reactions could potentially modify the isoxazole ring or the dichlorophenyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Investigated for potential use as therapeutic agents in treating various diseases.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides.
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-6-(2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridines: Other compounds in this class with different substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups that exhibit similar properties.
Uniqueness
The uniqueness of 3-(3,4-dichlorophenyl)-6-(2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H7Cl2F3N2O2 |
---|---|
Molecular Weight |
399.1 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C17H7Cl2F3N2O2/c18-10-4-3-8(6-11(10)19)15-14-9(17(20,21)22)7-12(13-2-1-5-25-13)23-16(14)26-24-15/h1-7H |
InChI Key |
YRQVKMBXNQOAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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